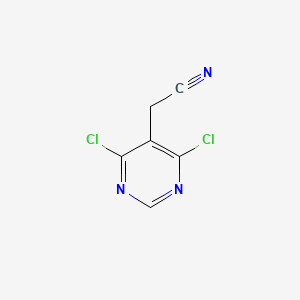

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile

Description

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile (CAS: 16019-33-3, molecular formula C₆H₄Cl₂N₃, molecular weight 249.04 g/mol) is a halogenated pyrimidine derivative with a nitrile functional group. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of pyrimido[4,5-e][1,4]diazepine-based anti-tumor agents. Its reactivity stems from the electron-withdrawing effects of the chlorine substituents and the nucleophilic nitrile group, enabling participation in cyclization and substitution reactions.

Properties

IUPAC Name |

2-(4,6-dichloropyrimidin-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-5-4(1-2-9)6(8)11-3-10-5/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMNWDFJPVUBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloropyrimidin-5-yl)acetonitrile typically involves the reaction of 4,6-dichloropyrimidine with acetonitrile. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction is carried out under nitrogen atmosphere at a temperature range of 5-10°C, followed by heating to 25-30°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, alcohols, and thiols.

Condensation Reactions: The nitrile group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Condensation Reactions: Reagents such as aldehydes and ketones are used, typically under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloropyrimidin-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarity and Key Differences

The compound belongs to a family of pyrimidine-acetonitrile derivatives. Below is a comparison with three structurally related compounds:

Key Observations :

- Electrophilic Reactivity : The nitrile group in the target compound enhances its utility in nucleophilic additions compared to the ester or aldehyde derivatives.

- Substituent Effects : The dichloro substitution in the pyrimidine ring increases steric hindrance and electron withdrawal, influencing reaction pathways and solubility.

Physicochemical Properties

Solubility and Stability

- Stability studies indicate susceptibility to hydrolysis under basic conditions due to the nitrile group.

- Ethyl 2-(4-chloropyrimidin-5-yl)acetate: Higher solubility in ethanol due to the ester group but lower thermal stability.

Spectroscopic Data

Solvent-Dependent Behavior

Studies on meso-pyrimidinylcorroles containing the 4,6-dichloropyrimidine moiety reveal solvent-dependent deprotonation and solvatochromism. For instance, in ethanol/acetonitrile mixtures, spectral shifts correlate with solvent polarity, highlighting the role of the dichloro-pyrimidine group in modulating electronic properties.

Biological Activity

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile is a compound that has drawn attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with two chlorine substituents at positions 4 and 6, and an acetonitrile group. This structure contributes to its electrophilic nature, allowing it to participate in various chemical reactions that enhance its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. The mechanism typically involves interference with bacterial DNA synthesis or cell wall formation.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Antiviral Activity

Studies have highlighted the potential of this compound as an antiviral agent. It has been shown to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For example, its interaction with viral polymerases may prevent the synthesis of viral RNA.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Research suggests that it can modulate heat shock proteins (HSPs), which are critical in cancer cell survival and proliferation. By inhibiting HSPs, this compound may induce apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular processes.

- Nucleophilic Substitution : Its electrophilic nature allows it to undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives.

- Interaction with Protein Targets : It binds to various protein targets within cells, influencing pathways related to stress responses and apoptosis.

Study on Antimicrobial Effects

In a study conducted by Procházková et al., various derivatives of dichloropyrimidine were tested for their antimicrobial efficacy against multiple pathogens. The results indicated that modifications at the pyrimidine ring significantly impacted their inhibitory activity against bacteria and fungi .

Study on Anticancer Activity

A recent investigation focused on the effects of this compound on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.